molecular formula C27H26N4O4S B11066795 N-[3-(2,5-dioxo-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)phenyl]acetamide

N-[3-(2,5-dioxo-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B11066795
M. Wt: 502.6 g/mol
InChI Key: ZELOINDUMCSNGD-UHFFFAOYSA-N
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Description

N-[3-(2,5-dioxo-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. This compound features a unique structure that includes a thiophene ring, a piperazine moiety, and a pyrrolidine ring, making it a subject of interest for researchers exploring new chemical entities with diverse functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-dioxo-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)phenyl]acetamide typically involves multi-step organic synthesis techniques. One common approach includes:

    Formation of the Pyrrolidine Ring: This step often involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.

    Attachment of the Thiophene Ring: The thiophene ring is usually attached via a carbonylation reaction, where a thiophene derivative reacts with a carbonyl compound in the presence of a catalyst.

    Final Assembly: The final step involves coupling the intermediate compounds through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, N-[3-(2,5-dioxo-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)phenyl]acetamide is investigated for its potential as a pharmaceutical agent. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific proteins and enzymes could make it useful in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound is studied for its potential use in materials science, particularly in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-[3-(2,5-dioxo-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the piperazine moiety can interact with neurotransmitter receptors, while the thiophene ring can participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(2,5-dioxo-3-{4-[4-(benzoyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)phenyl]acetamide: Similar structure but with a benzoyl group instead of a thiophene ring.

    N-[3-(2,5-dioxo-3-{4-[4-(furan-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)phenyl]acetamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in N-[3-(2,5-dioxo-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)phenyl]acetamide imparts unique electronic properties, making it particularly useful in applications involving electron transfer and conductivity. This sets it apart from similar compounds with different aromatic rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H26N4O4S

Molecular Weight

502.6 g/mol

IUPAC Name

N-[3-[2,5-dioxo-3-[4-[4-(thiophene-2-carbonyl)phenyl]piperazin-1-yl]pyrrolidin-1-yl]phenyl]acetamide

InChI

InChI=1S/C27H26N4O4S/c1-18(32)28-20-4-2-5-22(16-20)31-25(33)17-23(27(31)35)30-13-11-29(12-14-30)21-9-7-19(8-10-21)26(34)24-6-3-15-36-24/h2-10,15-16,23H,11-14,17H2,1H3,(H,28,32)

InChI Key

ZELOINDUMCSNGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C5=CC=CS5

Origin of Product

United States

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